molecular formula C8H3BrCl2N2 B11843732 5-Bromo-3,8-dichloro-1,7-naphthyridine

5-Bromo-3,8-dichloro-1,7-naphthyridine

Cat. No.: B11843732
M. Wt: 277.93 g/mol
InChI Key: UGTFZUFSLGMOOI-UHFFFAOYSA-N
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Description

5-Bromo-3,8-dichloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C₈H₃BrCl₂N₂, is characterized by the presence of bromine and chlorine atoms attached to the naphthyridine core, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,8-dichloro-1,7-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a naphthyridine derivative. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl₂) under controlled temperatures and solvent conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,8-dichloro-1,7-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 5-Bromo-3,8-dichloro-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,8-dichloro-1,7-naphthyridine is unique due to the specific positioning of bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C8H3BrCl2N2

Molecular Weight

277.93 g/mol

IUPAC Name

5-bromo-3,8-dichloro-1,7-naphthyridine

InChI

InChI=1S/C8H3BrCl2N2/c9-6-3-13-8(11)7-5(6)1-4(10)2-12-7/h1-3H

InChI Key

UGTFZUFSLGMOOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN=C2Cl)Br)Cl

Origin of Product

United States

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